molecular formula C11H23N2O3P B11105899 {[Acetyl(ethyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid

{[Acetyl(ethyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid

Cat. No.: B11105899
M. Wt: 262.29 g/mol
InChI Key: GJBVHBNXEMWIBC-UHFFFAOYSA-N
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Description

{[Acetyl(ethyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid is a complex organic compound that features a piperidine ring, a phosphinic acid group, and an acetylated amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Acetyl(ethyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid typically involves multiple steps, starting with the formation of the piperidine ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions The acetylation of the amino group can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

{[Acetyl(ethyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetylated amino group or the phosphinic acid group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, possibly as an enzyme inhibitor or a ligand for receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of {[Acetyl(ethyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid involves its interaction with specific molecular targets. The acetylated amino group and the phosphinic acid group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceuticals.

    Phosphinic acid derivatives: Compounds with phosphinic acid groups are known for their biological activity and are used in various applications.

    Acetylated amines: These compounds have acetylated amino groups and are often used in medicinal chemistry.

Uniqueness

{[Acetyl(ethyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H23N2O3P

Molecular Weight

262.29 g/mol

IUPAC Name

[acetyl(ethyl)amino]methyl-(piperidin-1-ylmethyl)phosphinic acid

InChI

InChI=1S/C11H23N2O3P/c1-3-13(11(2)14)10-17(15,16)9-12-7-5-4-6-8-12/h3-10H2,1-2H3,(H,15,16)

InChI Key

GJBVHBNXEMWIBC-UHFFFAOYSA-N

Canonical SMILES

CCN(CP(=O)(CN1CCCCC1)O)C(=O)C

Origin of Product

United States

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